molecular formula C12H10F3N3OS B5635908 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B5635908
M. Wt: 301.29 g/mol
InChI Key: LUTMEFHNLPIUKN-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide is a compound that features an imidazole ring, a trifluorophenyl group, and a sulfanylacetamide linkage. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-18-5-4-16-12(18)20-6-9(19)17-8-3-2-7(13)10(14)11(8)15/h2-5H,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMEFHNLPIUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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